Cas no 1421484-40-3 (N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide)

N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide 化学的及び物理的性質
名前と識別子
-
- N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide
- VU0548505-1
- N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide
- F6416-7520
- 1421484-40-3
- N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide
- AKOS024556550
- N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE
-
- インチ: 1S/C20H23NO4/c1-2-16(14-6-4-3-5-7-14)20(23)21-11-10-17(22)15-8-9-18-19(12-15)25-13-24-18/h3-9,12,16-17,22H,2,10-11,13H2,1H3,(H,21,23)
- InChIKey: PXTZDSPTHUBOIB-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=C2C(=C1)OCO2)CCNC(C(C1C=CC=CC=1)CC)=O
計算された属性
- せいみつぶんしりょう: 341.16270821g/mol
- どういたいしつりょう: 341.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 67.8Ų
N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6416-7520-5μmol |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6416-7520-40mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6416-7520-20μmol |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6416-7520-20mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6416-7520-5mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6416-7520-25mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6416-7520-75mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6416-7520-2μmol |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6416-7520-2mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6416-7520-4mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 4mg |
$66.0 | 2023-09-09 |
N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide 関連文献
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamideに関する追加情報
Exploring N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide (CAS No. 1421484-40-3): A Comprehensive Overview
In the realm of organic chemistry and pharmaceutical research, N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide (CAS No. 1421484-40-3) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience, belongs to a class of benzodioxole derivatives, which are known for their diverse biological activities. Researchers and industry professionals are increasingly interested in this molecule, particularly in the context of drug discovery, neuropharmacology, and metabolic studies.
The molecular structure of N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide features a benzodioxole ring linked to a hydroxypropyl chain and a phenylbutanamide moiety. This combination of functional groups contributes to its lipophilicity and potential bioavailability, making it a candidate for further investigation in central nervous system (CNS) targeting compounds. Recent studies have explored its interactions with G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology due to their role in treating neurological disorders.
One of the most searched questions related to this compound is: "What are the potential therapeutic applications of benzodioxole derivatives?" This reflects the growing public and scientific interest in natural product-inspired drug design. The benzodioxole group, found in N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide, is structurally similar to compounds derived from plants like Safrole and Myristicin, which have historically been used in traditional medicine. This connection to plant-based therapeutics aligns with the current trend toward green chemistry and sustainable drug development.
From a synthetic chemistry perspective, the CAS No. 1421484-40-3 compound presents interesting challenges and opportunities. Its hydroxypropyl linker offers a versatile site for structural modifications, a strategy often employed in medicinal chemistry optimization. Researchers are particularly keen on understanding how variations in this region might affect the compound's blood-brain barrier permeability—a critical factor in CNS drug development. This aspect ties into another frequently searched topic: "How do molecular modifications impact drug efficacy?"
The phenylbutanamide portion of the molecule has drawn comparisons to certain fatty acid amides that interact with the endocannabinoid system. While N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide is not classified as a cannabinoid, this structural similarity has sparked investigations into its potential receptor binding profiles. Such studies are particularly relevant given the current scientific focus on alternative therapeutic targets for pain management and neurological conditions.
Analytical characterization of CAS No. 1421484-40-3 typically involves advanced techniques like high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods are crucial for ensuring compound purity and understanding its stability profile—a common concern among researchers searching for "how to determine chemical compound stability." The hydroxypropyl group in particular requires careful analysis due to its potential for hydrogen bonding and solvate formation.
In the context of preclinical research, N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide has shown promise in preliminary in vitro assays. While specific biological data remains proprietary in many cases, the scientific community has expressed particular interest in its potential structure-activity relationships (SAR). This aligns with the broader pharmaceutical industry's focus on rational drug design approaches, a subject frequently searched in connection with computational chemistry and molecular modeling techniques.
The compound's benzodioxole core also raises questions about its metabolic fate, a topic of increasing importance in ADME (absorption, distribution, metabolism, and excretion) studies. Researchers investigating 1421484-40-3 often search for information on "phase I and phase II metabolism of benzodioxole compounds", reflecting the need to understand potential drug-drug interactions and bioactivation pathways. These considerations are crucial for advancing any compound through the drug development pipeline.
From a commercial perspective, N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide is primarily available as a research chemical for non-clinical studies. Its current applications focus on mechanistic studies rather than therapeutic use, though the landscape could evolve with further research. This distinction is important for addressing common queries about "research chemical vs. approved drug"—a frequent point of confusion among those new to pharmaceutical development.
Looking forward, the scientific community anticipates more detailed studies on CAS No. 1421484-40-3, particularly in the areas of molecular pharmacology and structure-based drug design. As with many specialized compounds, the key to unlocking its full potential lies in multidisciplinary collaboration between synthetic chemists, pharmacologists, and computational biologists. This integrated approach represents the future of innovative therapeutic development, making compounds like N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide valuable tools in advancing our understanding of chemical-biological interactions.
1421484-40-3 (N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide) 関連製品
- 1573253-02-7(2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid)
- 2241123-13-5((2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride)
- 165133-85-7(Antibiotic NFAT 133)
- 1421026-73-4((R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol)
- 2138077-38-8(N-[2-(aminomethyl)pyrimidin-4-yl]-4-nitrobenzene-1-sulfonamide)
- 1550900-91-8(2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol)
- 915095-84-0((S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone)
- 61613-20-5(N-Tosyl-2-iodoaniline)
- 2172066-98-5(Tert-butyl 3-hydroxy-3-(2-oxopropyl)piperidine-1-carboxylate)
- 2248317-37-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate)




